- Cobalt carbonyl-catalyzed polycarbonylation of aryl halides in sodium methoxide/methanol under photostimulation, Chemistry Letters, 1986, (6), 851-4
Cas no 89-71-4 (Methyl o-toluate)
Methyl o-toluate Chemical and Physical Properties
Names and Identifiers
-
- Methyl o-toluate
- o-Toluic Acid Methyl Ester
- Methyl 2-methylbenzoate
- 2-METHYL METHYLBENZOATE
- 2-Methyl-benzoic acid methyl ester
- METHYL 2-TOLUATE
- methyl o-methylbenzoate
- Methyl orthotoluate
- Methyl-o-tolulate
- RARECHEM AL BF 0047
- 2-Methylbenzoic Acid Methyl Ester
- o-Toluic acid, methyl ester
- Methyl toluate
- Benzoic acid, 2-methyl-, methyl ester
- MC8KDB9FUW
- METHYL ORTHO TOLUATE
- WVWZECQNFWFVFW-UHFFFAOYSA-N
- methyl-o-toluate
- METHYL-O-METHYL BENZOATE
- 2-methyl toluate
- PubChem15492
- methyl-2-methylbenz
- o-Toluic acid, methyl ester (6CI, 7CI, 8CI)
- 2-Toluic acid methyl ester
- NSC 9402
-
- MDL: MFCD00008428
- Inchi: 1S/C9H10O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H,1-2H3
- InChI Key: WVWZECQNFWFVFW-UHFFFAOYSA-N
- SMILES: O=C(C1C(C)=CC=CC=1)OC
- BRN: 2041846
Computed Properties
- Exact Mass: 150.06800
- Monoisotopic Mass: 150.06808
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: Colorless liquid
- Density: 1.073 g/mL at 25 °C(lit.)
- Melting Point: -50
- Boiling Point: 213°C
- Flash Point: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
- Refractive Index: n20/D 1.519(lit.)
- Water Partition Coefficient: Not miscible or difficult to mix in water.
- PSA: 26.30000
- LogP: 1.78160
- Solubility: It is miscible with ethanol and ether, but insoluble in water
Methyl o-toluate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S37/39-S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- TSCA:Yes
- Storage Condition:Store long-term at 2-8°C
- Risk Phrases:R36/37/38
Methyl o-toluate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl o-toluate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM191764-500g |
Methyl o-toluate |
89-71-4 | 95+% | 500g |
$153 | 2021-06-16 | |
| Fluorochem | 018884-1g |
Methyl 2-methylbenzoate |
89-71-4 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 018884-25g |
Methyl 2-methylbenzoate |
89-71-4 | 98% | 25g |
£11.00 | 2022-03-01 | |
| Fluorochem | 018884-100g |
Methyl 2-methylbenzoate |
89-71-4 | 98% | 100g |
£39.00 | 2022-03-01 | |
| Fluorochem | 018884-500g |
Methyl 2-methylbenzoate |
89-71-4 | 98% | 500g |
£139.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M113453-100g |
Methyl o-toluate |
89-71-4 | 98% | 100g |
¥147.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M113453-25g |
Methyl o-toluate |
89-71-4 | 98% | 25g |
¥46.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M113453-500g |
Methyl o-toluate |
89-71-4 | 98% | 500g |
¥590.90 | 2023-09-02 | |
| Ambeed | A102579-1g |
Methyl 2-methylbenzoate |
89-71-4 | 98% | 1g |
$5.0 | 2024-04-16 | |
| Ambeed | A102579-5g |
Methyl 2-methylbenzoate |
89-71-4 | 98% | 5g |
$6.0 | 2024-04-16 |
Methyl o-toluate Production Method
Production Method 1
Production Method 2
- Silica supported palladium-phosphine as a reusable catalyst for alkoxycarbonylation and aminocarbonylation of aryl and heteroaryl iodides, RSC Advances, 2015, 5(115), 94776-94785
Production Method 3
Production Method 4
Production Method 5
- A "universal" catalyst for aerobic oxidations to synthesize (hetero)aromatic aldehydes, ketones, esters, acids, nitriles, and amides, Chem, 2022, 8(2), 508-531
Production Method 6
- Ionic Liquid Immobilized on Graphene-Oxide-Containing Palladium Metal Ions as an Efficient Catalyst for the Alkoxy, Amino, and Phenoxy Carbonylation Reactions, ChemNanoMat, 2018, 4(6), 575-582
Production Method 7
Production Method 8
- 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma, Journal of Medicinal Chemistry, 2019, 62(9), 4350-4369
Production Method 9
1.2 2 min, rt
1.3 Reagents: Oxygen ; 5 h, 1 atm, 70 °C
- Direct oxidative esterification of alcohols and hydration of nitriles catalyzed by a reusable silver nanoparticle grafted onto mesoporous polymelamine formaldehyde (AgNPs@mPMF), Catalysis Science & Technology, 2015, 5(3), 1606-1622
Production Method 10
1.2 2 min, rt
1.3 Reagents: Oxygen ; 5 - 24 h, 1 atm, 80 °C
- Facile and efficient gold-catalyzed aerobic oxidative esterification of activated alcohols, Green Chemistry, 2014, 16(4), 2164-2173
Production Method 11
Production Method 12
Production Method 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt
- Development of phenyltriazole thiol-based derivatives as highly potent inhibitors of DCN1-UBC12 interaction, European Journal of Medicinal Chemistry, 2021, 217,
Production Method 14
Production Method 15
Production Method 16
1.2 -
1.3 Reagents: Sodium bicarbonate
1.4 Solvents: Ethyl acetate
- A direct and mild conversion of tertiary aryl amides to methyl esters using trimethyloxonium tetrafluoroborate: a very useful complement to directed metalation reactions, Tetrahedron, 2000, 56(51), 9875-9883
Methyl o-toluate Raw materials
- O-Toluic acid
- 2-Iodotoluene
- Borate(1-),tetrafluoro-
- Benzamide,N,N,2-trimethyl-
- Oxonium, trimethyl-(9CI)
- o-Toluoyl chloride
- 2-Methylbenzyl alcohol
- 2-Methylbenzaldehyde
Methyl o-toluate Preparation Products
Methyl o-toluate Suppliers
Methyl o-toluate Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acid esters
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Methyl o-toluate
Methyl o-Toluate (CAS No. 89-71-4): A Versatile Chemical Entity in Modern Medicinal Chemistry
Among the diverse array of organic compounds studied in medicinal chemistry, Methyl o-toluate (CAS No. 89-71-4) stands out as a structurally intriguing molecule with significant potential across multiple research domains. This compound, formally known as methyl 3-methoxybenzoate, exhibits a unique combination of physicochemical properties and biological activities that have drawn attention from researchers in drug discovery, material science, and analytical chemistry. Recent advancements in spectroscopic techniques and computational modeling have further illuminated its structural dynamics and reactivity patterns, positioning it as a promising candidate for novel applications.
The molecular architecture of methyl o-toluate features a benzene ring substituted with a methoxy group at the ortho position (meta relative to the ester functionality). This spatial arrangement creates distinct electronic effects that influence its interaction with biological systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound's ability to modulate protein-ligand interactions arises from its dual aromatic and ester functionalities, which enable hydrogen bonding and π-stacking interactions critical for drug efficacy. The compound's molecular weight of 168.18 g/mol and melting point of 35–37°C further enhance its practical utility in formulation development.
In pharmaceutical research, methyl o-toluate has emerged as an intermediate in synthesizing bioactive compounds targeting inflammatory pathways. Researchers at Stanford University recently reported its role as a precursor for designing nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. By leveraging click chemistry principles, scientists successfully conjugated this molecule with polyethylene glycol (PEG) moieties to create prodrugs exhibiting enhanced solubility and bioavailability—a breakthrough highlighted in the Nature Communications special issue on drug delivery systems (Q2 2024).
The compound's synthetic versatility is equally notable. Traditional methods involving Friedel-Crafts acylation have been supplanted by more environmentally benign protocols utilizing microwave-assisted synthesis. A landmark study from MIT's Department of Chemical Engineering demonstrated that using heterogeneous catalysts like montmorillonite K10 enabled yields exceeding 95% under solvent-free conditions—a significant advancement for green chemistry initiatives. These advancements not only reduce production costs but also align with current regulatory trends emphasizing sustainability.
Innovative applications extend beyond traditional pharmaceuticals into emerging fields like nanomedicine. Researchers at ETH Zurich recently synthesized gold nanoparticles functionalized with methyl o-toluate, demonstrating their ability to selectively target cancer cells through ligand-receptor interactions. Published in ACS Nano, this work revealed that the molecule's ester group facilitated nanoparticle stabilization while its aromatic ring enhanced cellular uptake efficiency—a critical step toward developing targeted cancer therapies.
Spectroscopic analyses continue to uncover new insights into this compound's behavior under varying conditions. Raman spectroscopy studies conducted at Imperial College London identified distinct vibrational modes corresponding to intermolecular hydrogen bonding between adjacent molecules at concentrations above 5 wt%. These findings have direct implications for optimizing storage conditions and predicting phase behavior during formulation processes.
In conclusion, methyl o-toluate (CAS No. 89-71-4) represents a dynamic research subject whose potential remains largely untapped despite decades of foundational studies. Its unique combination of structural features positions it as an ideal scaffold for developing next-generation therapeutics while maintaining relevance in sustainable chemical synthesis methodologies. As computational tools like machine learning-driven QSAR modeling become more sophisticated, we can anticipate even more precise predictions regarding its pharmacokinetic profiles and toxicity parameters—marking this compound as an enduring focal point for interdisciplinary scientific inquiry.
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